9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione 9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
Brand Name: Vulcanchem
CAS No.: 931948-62-8
VCID: VC4401076
InChI: InChI=1S/C22H22N2O2S/c1-4-25-18-7-5-6-16-12-17-21(26-19(16)18)23-20(24-22(17)27)15-10-8-14(9-11-15)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,23,24,27)
SMILES: CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(C)C
Molecular Formula: C22H22N2O2S
Molecular Weight: 378.49

9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione

CAS No.: 931948-62-8

Cat. No.: VC4401076

Molecular Formula: C22H22N2O2S

Molecular Weight: 378.49

* For research use only. Not for human or veterinary use.

9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione - 931948-62-8

Specification

CAS No. 931948-62-8
Molecular Formula C22H22N2O2S
Molecular Weight 378.49
IUPAC Name 9-ethoxy-2-(4-propan-2-ylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Standard InChI InChI=1S/C22H22N2O2S/c1-4-25-18-7-5-6-16-12-17-21(26-19(16)18)23-20(24-22(17)27)15-10-8-14(9-11-15)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,23,24,27)
Standard InChI Key JKKZGYRDEHNZRT-UHFFFAOYSA-N
SMILES CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(C)C

Introduction

9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C19H22N2O2S, with a molecular weight of approximately 342.45 g/mol.

Synthesis Methods

The synthesis of 9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and thiolation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Chemical Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganate (KMnO4), Chromium trioxide (CrO3)Ketones, carboxylic acids
ReductionSodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)Alcohols, alkanes
SubstitutionHalogens (e.g., chlorine, bromine), Nucleophiles (e.g., amines, thiols)Substituted derivatives

Biological Activities

Compounds in the chromeno-pyrimidine class, including 9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione, are studied for their potential biological activities. These include antimicrobial and anticancer properties, as well as antioxidant activity. The antioxidant activity is often assessed using DPPH assays, showing a dose-dependent response.

Research Findings and Applications

Research on chromeno-pyrimidine derivatives suggests their potential in drug development due to their unique structural features and biological activities. These compounds are explored for their therapeutic applications, including the treatment of cancer and infectious diseases.

Application AreaDescription
ChemistryBuilding block for complex molecules
BiologyPotential antimicrobial and anticancer properties
MedicineInvestigated for therapeutic applications
IndustryDevelopment of new materials and chemical processes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator